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Compound of Interest

Compound Name: 2,5-Dimethylaniline

Cat. No.: B045416 Get Quote

Introduction

2,5-Dimethylaniline, also known as 2,5-xylidine, is a primary arylamine used in the

manufacturing of dyes and other chemical intermediates.[1][2] Its chemical structure consists of

a benzene ring substituted with two methyl groups at positions 2 and 5, and an amino group at

position 1.[2] Accurate structural elucidation and purity assessment of this compound are

critical for its application in research and industry. This guide provides an in-depth overview of

the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for

2,5-Dimethylaniline, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Presentation
The following sections summarize the key spectroscopic data for 2,5-Dimethylaniline in a

structured tabular format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.9 - 6.5 Multiplet 3H
Aromatic H (H-3, H-4,

H-6)

~3.6 Singlet (broad) 2H Amine (-NH₂)

~2.2 Singlet 3H Methyl H (C5-CH₃)

~2.1 Singlet 3H Methyl H (C2-CH₃)

Solvent: CDCl₃.

Reference:

Tetramethylsilane

(TMS) at 0 ppm.[3]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~144.0 Aromatic C (C-1)

~136.0 Aromatic C (C-5)

~130.0 Aromatic C (C-3)

~121.0 Aromatic C (C-2)

~120.0 Aromatic C (C-6)

~117.0 Aromatic C (C-4)

~21.0 Methyl C (C5-CH₃)

~17.0 Methyl C (C2-CH₃)

Solvent: CDCl₃. Reference: Solvent peak (e.g.,

CDCl₃ at 77.0 ppm).[4]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (doublet) N-H stretch (primary amine)

3050 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch (methyl)

1620 - 1580 Strong N-H bend (scissoring)

1500 - 1400 Strong Aromatic C=C ring stretch

850 - 750 Strong
C-H out-of-plane bend

(aromatic substitution)

Sample Preparation: Thin film

or KBr pellet.[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[6] The molecular weight of 2,5-Dimethylaniline is 121.18 g/mol .[2][7]

m/z (Mass-to-Charge
Ratio)

Relative Intensity Assignment

121 High [M]⁺ (Molecular Ion)

106 High
[M - CH₃]⁺ (Loss of a methyl

group)

77 Medium [C₆H₅]⁺ (Phenyl fragment)

Ionization Method: Electron

Ionization (EI).[7]

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-25 mg of 2,5-Dimethylaniline in about 0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.[8] For ¹³C

NMR, a more concentrated solution may be necessary to achieve a good signal-to-noise

ratio in a reasonable time.[8] Ensure the sample is free of any solid particles by filtering it

through a pipette with a small glass wool plug.[8]

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the

deuterium signal from the solvent.[9] The magnetic field is then shimmed to achieve

maximum homogeneity and resolution.[9] The probe must be tuned and matched for the

specific nucleus being observed (¹H or ¹³C).[10]

Data Acquisition (¹H NMR): A standard single-pulse experiment is typically used. Set the

spectral width to cover the expected range of proton signals (e.g., 0-12 ppm). A sufficient

number of scans are acquired to obtain a good signal-to-noise ratio.

Data Acquisition (¹³C NMR): A standard proton-decoupled pulse sequence (e.g., zgpg30) is

used to simplify the spectrum to single lines for each unique carbon.[9] The spectral width is

typically set from 0 to 220 ppm.[9] A longer relaxation delay (e.g., 1-2 seconds) and a higher

number of scans are required compared to ¹H NMR due to the lower natural abundance and

sensitivity of the ¹³C nucleus.[9]

Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum via

Fourier transformation.[9] The spectrum is then phased and baseline corrected. Chemical

shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm, or

to the residual solvent peak.[9]

Infrared (IR) Spectroscopy Protocol
Sample Preparation (Thin Solid Film): Since 2,5-Dimethylaniline is a liquid at room

temperature, the thin film method is suitable. Place a small drop of the neat liquid sample

between two salt plates (e.g., NaCl or KBr). Press the plates together to create a thin

capillary film.
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Sample Preparation (Solid Sample as KBr Pellet): If the sample is solid, grind a small

amount (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.[11] Press

the mixture into a thin, transparent pellet using a hydraulic press.

Instrument Setup: Place the prepared sample holder (salt plates or KBr pellet holder) into the

sample compartment of the FT-IR spectrometer.

Data Acquisition: Record a background spectrum of the empty sample holder or pure KBr

pellet. Then, acquire the sample spectrum. The instrument software will automatically ratio

the sample spectrum against the background to produce the final absorbance or

transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Data Processing: The resulting spectrum is analyzed by identifying the characteristic

absorption bands and assigning them to the corresponding functional group vibrations.

Mass Spectrometry (MS) Protocol
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile liquid like 2,5-Dimethylaniline, direct infusion via a heated probe or injection

into a Gas Chromatography (GC-MS) system is common.[12] The sample is vaporized in a

vacuum.[12]

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV) in an Electron Ionization (EI) source.[13] This process ejects an electron

from the molecule, forming a positively charged molecular ion ([M]⁺) and causing

fragmentation.[6][14]

Mass Analysis: The resulting ions are accelerated by an electric field and then separated

based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or a

quadrupole).[12][14]

Detection: Ions of a specific m/z ratio are detected by an electron multiplier, which generates

a signal proportional to the number of ions. The instrument scans through a range of m/z

values to generate the mass spectrum.

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The most

intense peak is called the base peak and is assigned a relative intensity of 100%.[13] The
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molecular ion peak is identified, and the fragmentation pattern is analyzed to provide

structural information.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,5-Dimethylaniline.

General Workflow for Spectroscopic Analysis

1. Sample Handling

2. Data Acquisition

3. Data Processing

4. Analysis & Interpretation

5. Conclusion

Chemical Sample
(2,5-Dimethylaniline)

Sample Preparation
(Dissolving, Pelletizing, etc.)

NMR Spectrometer IR Spectrometer Mass Spectrometer

Fourier Transform,
Phasing, Referencing Background Subtraction Spectrum Generation

¹H & ¹³C Data
(Shifts, Coupling) Functional Group ID Mol. Weight & Formula

(Fragmentation)

Structure Elucidation
& Verification
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Click to download full resolution via product page

Caption: Workflow from sample preparation to structural elucidation using NMR, IR, and MS

techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. guidechem.com [guidechem.com]

2. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 2,5-Dimethylaniline(95-78-3) 1H NMR [m.chemicalbook.com]

4. 2,5-Dimethylaniline(95-78-3) 13C NMR spectrum [chemicalbook.com]

5. 2,5-Dimethylaniline 99 95-78-3 [sigmaaldrich.com]

6. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

7. Benzenamine, 2,5-dimethyl- [webbook.nist.gov]

8. NMR Sample Preparation [nmr.chem.umn.edu]

9. benchchem.com [benchchem.com]

10. chem.uiowa.edu [chem.uiowa.edu]

11. webassign.net [webassign.net]

12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

13. Mass Spectrometry [www2.chemistry.msu.edu]

14. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 2,5-
Dimethylaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045416#spectroscopic-data-for-2-5-dimethylaniline-
nmr-ir-ms]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b045416?utm_src=pdf-body-img
https://www.benchchem.com/product/b045416?utm_src=pdf-custom-synthesis
https://www.guidechem.com/encyclopedia/2-5-dimethylaniline-dic1353.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethylaniline
https://m.chemicalbook.com/SpectrumEN_95-78-3_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_95-78-3_13CNMR.htm
https://www.sigmaaldrich.com/GB/en/product/aldrich/102253
https://www.sydney.edu.au/science/chemistry/~george/spectroscopy.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C95783&Mask=200
https://nmr.chem.umn.edu/samprep.html
https://www.benchchem.com/pdf/A_Technical_Guide_to_13C_NMR_Spectroscopy_for_Labeled_Compounds.pdf
https://chem.uiowa.edu/sites/chem.uiowa.edu/files/2024-03/AV400-13C.pdf
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry/Mass_spectrometry_1
https://www.benchchem.com/product/b045416#spectroscopic-data-for-2-5-dimethylaniline-nmr-ir-ms
https://www.benchchem.com/product/b045416#spectroscopic-data-for-2-5-dimethylaniline-nmr-ir-ms
https://www.benchchem.com/product/b045416#spectroscopic-data-for-2-5-dimethylaniline-nmr-ir-ms
https://www.benchchem.com/product/b045416#spectroscopic-data-for-2-5-dimethylaniline-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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